molecular formula C19H40BrNO2 B025264 Myristoylcholine bromide CAS No. 108418-28-6

Myristoylcholine bromide

Cat. No.: B025264
CAS No.: 108418-28-6
M. Wt: 394.4 g/mol
InChI Key: GYVAQLUBQVAKEI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myristoylcholine bromide is a quaternary ammonium compound characterized by a myristoyl (C14) fatty acid chain linked to a choline group, with a bromide counterion. Its structure imparts both lipophilic (due to the myristoyl chain) and hydrophilic (due to the choline and bromide) properties, making it suitable for applications in drug delivery systems. Notably, it exhibits antibacterial properties and biodegradability, which are advantageous in biomedical formulations .

Properties

CAS No.

108418-28-6

Molecular Formula

C19H40BrNO2

Molecular Weight

394.4 g/mol

IUPAC Name

trimethyl(2-tetradecanoyloxyethyl)azanium;bromide

InChI

InChI=1S/C19H40NO2.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18-17-20(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1

InChI Key

GYVAQLUBQVAKEI-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Br-]

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Br-]

Synonyms

Myristylpicoline

Origin of Product

United States

Chemical Reactions Analysis

Enzymatic Hydrolysis by Cholinesterases

Myristoylcholine bromide undergoes hydrolysis in the presence of cholinesterases (e.g., butyrylcholinesterase), producing myristic acid and choline . This reaction is central to its enzyme-responsive behavior in aqueous systems:

C21H44NBrO2+H2OBchEC14H28O2+C5H14NO++HBr\text{C}_{21}\text{H}_{44}\text{NBrO}_2+\text{H}_2\text{O}\xrightarrow{\text{BchE}}\text{C}_{14}\text{H}_{28}\text{O}_2+\text{C}_5\text{H}_{14}\text{NO}^++\text{HBr}

Key findings :

  • Hydrolysis occurs at 25–37°C and pH 7.2 , with optimal enzyme activity .

  • The reaction disrupts electrostatic interactions in surfactant systems, triggering phase transitions (e.g., from aqueous two-phase systems to homogeneous solutions) .

Aqueous Two-Phase System (ASTP) Formation

This compound forms ASTP when mixed with anionic surfactants (e.g., sodium laurate, sodium dodecyl sulfate) due to electrostatic interactions. These systems exhibit lamellar structures in the surfactant-rich phase and vesicles in the dilute phase .

Table 1: Phase Behavior of this compound/Anionic Surfactant Systems

ComponentMixing Ratio (mol%)Critical Concentration (mM)Phase Structure
This compound40%12 mMLamellar (upper phase)
Sodium laurate60%12 mMVesicles (lower phase)

Mechanism :

  • Electrostatic attraction between the cationic myristoylcholine and anionic surfactants drives phase separation.

  • Enzyme-triggered hydrolysis of this compound destabilizes ASTP, reverting to a single phase .

Nucleic Acid Binding via Electrostatic Interactions

This compound facilitates nucleic acid capture in the presence of salts (e.g., LiCl, NaCl) and mineral matrices (e.g., silica) . Binding efficiency depends on:

  • Surfactant concentration : Optimal at 0.05–1.0% (w/v) .

  • Salt type and concentration :

    • LiCl : Effective at 0.05–1.0 M for plasmid DNA.

    • NaCl : Effective at 0.5–1.0 M for genomic DNA .

Table 2: Binding Mixture Compositions for Nucleic Acid Capture

ApplicationThis compound (%)Salt (M)Nucleic Acid Type
Plasmid DNA0.5–5%0.05–1.0 LiClCircular DNA
Genomic DNA1–10%0.5–1.0 NaClHigh-molecular-weight DNA

Mechanism :

  • Cationic surfactant coats nucleic acids via electrostatic interactions , enabling binding to negatively charged mineral matrices .

Reactivity with Organic Compounds

This compound participates in quaternary ammonium reactions , including:

  • Displacement reactions : Bromide ion exchange with other anions (e.g., Cl⁻, I⁻) in aqueous solutions .

  • Micelle formation : Self-assembles into worm-like micelles when mixed with anionic surfactants (e.g., sodium laurate), enhancing solution viscosity .

Environmental and Stability Considerations

  • pH sensitivity : ASTP systems destabilize under acidic conditions (pH < 5) due to protonation of the anionic surfactant .

  • Thermal stability : Decomposition occurs above 60°C , limiting high-temperature applications .

Comparison with Similar Compounds

Quaternary Ammonium Salts

Myristoylcholine Bromide vs. Methyltrioctylammonium Bromide
  • Structure : this compound has a C14 chain, while methyltrioctylammonium bromide features three octyl chains attached to a central nitrogen atom.
  • Applications : this compound is used in temperature-induced gelling systems for localized drug delivery . Methyltrioctylammonium bromide, with its bulky hydrophobic chains, is employed in phase-transfer catalysis and ionic liquid applications .
  • Biodegradability : this compound’s biodegradability reduces environmental persistence, unlike many synthetic quaternary ammonium salts .
This compound vs. Acetylthiocholine Bromide
  • Function : Acetylthiocholine bromide serves as a substrate for acetylcholinesterase in enzymatic assays , whereas this compound is utilized for its surfactant-like properties in drug formulations .
  • Toxicity : Acetylthiocholine bromide is associated with moderate irritancy (risk code: R36/37/38), while this compound’s toxicity profile remains less documented but is presumed safer due to biodegradability .

Inorganic Bromides

This compound vs. Lithium Bromide
  • Physical Properties : Lithium bromide (LiBr) is highly water-soluble (used in absorption chillers) and exhibits well-defined spectral properties . This compound’s organic structure confers lower aqueous solubility but enhanced lipid membrane interaction .
  • Applications : LiBr is industrial (e.g., air conditioning), while this compound is biomedical (e.g., periodontal anesthesia) .
This compound vs. Magnesium Bromide
  • Solubility: Magnesium bromide (MgBr₂) shows high solubility in water (125.4 g/100g at 100°C) and ethanol , whereas this compound’s solubility is modulated by its amphiphilic structure .
  • Thermal Stability : MgBr₂ has a melting point of 711°C , far exceeding the thermal tolerance of organic salts like this compound.

Neuromuscular Blocking Agents

This compound vs. Rocuronium/Vecuronium Bromide
  • Mechanism: Rocuronium and vecuronium bromide are non-depolarizing neuromuscular blockers targeting nicotinic acetylcholine receptors . This compound lacks neuromuscular activity but enhances drug delivery in gels .
  • Clinical Use : Rocuronium achieves rapid intubation (84% success at 60 seconds) , while this compound’s clinical relevance is restricted to preclinical formulations .

Toxicological Comparison with Methyl Bromide

  • Toxicity : Methyl bromide (CH₃Br) is a potent neurotoxin causing delayed CNS effects (e.g., seizures, respiratory failure) . This compound’s biodegradability and lack of volatile organic structure suggest a safer profile, though comprehensive toxicological data are lacking .
  • Applications : Methyl bromide is a pesticide , contrasting with this compound’s biomedical focus.

Q & A

Q. What are the established methodologies for synthesizing and characterizing Myristoylcholine bromide in academic research?

Answer:

  • Synthesis Protocol :
    • Precursor Preparation : Combine myristic acid with choline bromide in a molar ratio of 1:1.2 under anhydrous conditions.
    • Reaction Conditions : Use a solvent like dichloromethane with catalytic triethylamine, refluxing at 40°C for 6–8 hours .
    • Purification : Isolate the product via vacuum filtration, followed by recrystallization in ethanol to remove unreacted precursors.
  • Characterization Techniques :
    • NMR Spectroscopy : Confirm molecular structure (e.g., ¹H NMR: δ 3.2–3.5 ppm for choline methyl groups; δ 1.2–1.4 ppm for myristoyl chain) .
    • Elemental Analysis : Verify purity (>98%) by matching experimental C, H, N, Br values to theoretical calculations.
    • Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 352.2) .

Q. Table 1: Key Characterization Parameters

TechniqueTarget DataAcceptable Tolerance
¹H NMRIntegration ratios of peaks±2%
Elemental Analysis%C, %H, %N, %Br deviation≤0.3%
ESI-MSMolecular ion peak accuracy±0.1 m/z

Q. How can researchers quantify bromide ion release from this compound in aqueous solutions?

Answer:

  • Ion-Selective Electrode (ISE) : Calibrate with standard Br⁻ solutions (0.1–10 mM). Measure sample potential and interpolate using the Nernst equation .
  • Ion Chromatography : Use a Dionex ICS-5000 system with an AS11-HC column. Elute with KOH gradient (1–40 mM) and detect via conductivity .
  • Titration : Argentometric titration with AgNO₃ and potassium chromate indicator (detection limit: 0.1 mg/L) .

Q. Key Considerations :

  • Avoid interference from Cl⁻ or I⁻ by using selective columns (e.g., AS11-HC for Br⁻/Cl⁻ separation).
  • Validate methods with spiked recovery tests (target: 95–105% recovery) .

Q. What experimental designs are recommended for assessing this compound’s stability under varying storage conditions?

Answer:

  • Accelerated Stability Testing :
    • Temperature/Humidity : Store samples at 25°C/60% RH, 40°C/75% RH for 0–6 months. Analyze degradation via HPLC every 30 days .
    • Light Exposure : Use ICH Q1B guidelines with UV-vis irradiation (1.2 million lux·hr). Monitor photodegradation by tracking Br⁻ release .
  • Analytical Endpoints :
    • HPLC : C18 column, mobile phase = acetonitrile:water (70:30), UV detection at 210 nm .
    • Mass Balance : Ensure total degradation products + intact compound ≥95% .

Advanced Research Questions

Q. How can researchers investigate this compound’s interaction with lipid bilayers or biological membranes?

Answer:

  • Model Systems :
    • Liposome Preparation : Form DPPC/cholesterol liposomes via thin-film hydration. Incubate with this compound (0.1–5 mM) .
    • Surface Plasmon Resonance (SPR) : Immobilize liposomes on L1 sensor chips. Measure binding kinetics (ka/kd) at varying compound concentrations .
  • Advanced Techniques :
    • Fluorescence Anisotropy : Label membranes with DPH probe; reduced anisotropy indicates membrane fluidity changes .
    • Molecular Dynamics Simulations : Use GROMACS to model compound insertion into lipid bilayers (e.g., tail orientation, hydrogen bonding) .

Q. How should researchers address contradictions in bromide quantification data across studies?

Answer:

  • Root-Cause Analysis :
    • Method Validation : Compare ISE, IC, and titration results using the same sample batch to identify technique-specific biases .
    • Sample Preparation Audit : Check for contamination (e.g., Cl⁻ in reagents) or hydrolysis artifacts (e.g., pH < 5 accelerates Br⁻ release) .
  • Resolution Workflow :
    • Interlaboratory Comparison : Share samples with independent labs using standardized protocols .
    • Reference Material : Use NIST-traceable Br⁻ standards for calibration .

Q. Table 2: Common Data Discrepancy Sources

SourceImpact on Br⁻ DataMitigation Strategy
Column selectivityCo-elution of Cl⁻/Br⁻Use high-resolution IC columns
Electrode drift±5% error over 8 hoursFrequent recalibration
Hydrolysis conditionsOverestimation of free Br⁻Stabilize pH at 7.0–7.4

Q. What novel methodologies are emerging for studying this compound’s pharmacological applications?

Answer:

  • Targeted Drug Delivery :
    • Nanocarrier Loading : Encapsulate in PLGA nanoparticles (85:15 lactide:glycolide). Optimize loading efficiency via solvent evaporation (target: >80%) .
    • In Vitro Release Kinetics : Use dialysis membranes (MWCO 12 kDa) in PBS (pH 7.4). Model data with Higuchi or Korsmeyer-Peppas equations .
  • Advanced Imaging :
    • Confocal Microscopy : Label with BODIPY-FL to track cellular uptake in real time .
    • Cryo-EM : Resolve compound-lipid interactions at near-atomic resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.